Phosphine oxide, (2-methylphenyl)diphenyl-

Overview

Description

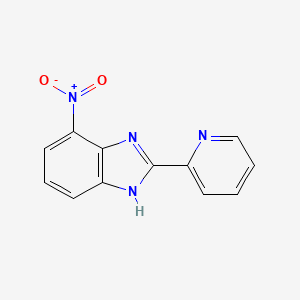

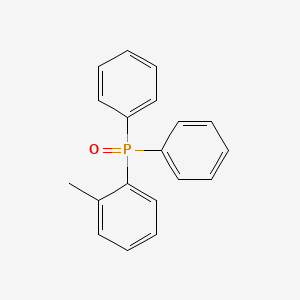

Phosphine oxide, (2-methylphenyl)diphenyl-, also known as (2-Methoxybenzyl)(diphenyl)phosphine oxide, is a chemical compound with the molecular formula C20H19O2P . Its average mass is 322.337 Da and its monoisotopic mass is 322.112274 Da .

Molecular Structure Analysis

The molecular structure of (2-methylphenyl)diphenyl phosphine oxide is based on a tetrahedral geometry around the phosphorus atom, which is common for phosphine oxides .Physical And Chemical Properties Analysis

The physical and chemical properties of (2-methylphenyl)diphenyl phosphine oxide include a molecular formula of C20H19O2P, an average mass of 322.337 Da, and a monoisotopic mass of 322.112274 Da .Scientific Research Applications

Photoinduced Coupling Reactions

Phosphine oxide, specifically diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO), is a radical initiator used in macromolecular chemistry and synthetic organic chemistry. It has been used in photoinduced cross-coupling reactions with disulfides or diselenides, successfully producing thio- or selenophosphinates and thio- or selenoesters (Sato et al., 2017).

Synthesis of Heterocyclic Compounds

Diphenyl 3-methylhexa-1,3,4-trien-3-yl phosphine oxide, prepared through an atom-economical 2,3-sigmatropic rearrangement, is instrumental in the synthesis of heterocyclic compounds. It participates in electrophilic cyclization reactions forming various heterocyclic or highly unsaturated compounds (Ivanov & Christov, 2012).

Acyl Anion Equivalents in Synthesis

Phosphine oxides like Ph2P(O)·CH(SR2)R1, obtained from triphenylphosphine, have been used as acyl anion equivalents in reactions with aldehydes and ketones, leading to the formation of vinyl sulphides, carbonyl compounds, and enone precursors (Grayson & Warren, 1977).

Synthesis of 2H-azirinyl Phosphonates and Oxides

Diphenyl(1,2-alkadien-1-yl)phosphine oxides have been synthesized as intermediates for the preparation of 2-(diethylphosphoryl)-2H-azirines and diphenyl phosphine oxides. These compounds have applications in the synthesis of azirine derivatives (Brel, Kovaleva, & Nelyubina, 2016).

Studies on Singlet Oxygen Reactions

The reaction of singlet oxygen with tris(methoxyphenyl)phosphine and its isomers has been studied, revealing insights into the chemistry of phosphine oxides and their interactions with singlet oxygen, including intramolecular rearrangements (Gao et al., 2001).

Applications in Electroluminescent Devices

Chelate phosphine oxide ligands, such as bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO), have been used in the preparation of complexes with photoluminescent and electroluminescent properties, showing potential in the development of efficient light-emitting devices (Xu et al., 2006).

Organophotoredox-Catalyzed Phosphonylation

A metal-free, visible-light-induced phosphonylation of 2 H-indazoles with diphenylphosphine oxide has been developed, using rose bengal as an organophotoredox catalyst. This approach is significant for synthesizing phosphine oxide derivatives with broad functionalities (Singsardar et al., 2018).

Synthesis of Biphenylic Bisphosphines

Diphenyl phosphine oxides have been used in the synthesis of biphenylic bisphosphines, a process involving metalation with LITMP and subsequent iodination and Ullmann coupling. This method contributes to the understanding of biaryl moiety planarization (Desponds, 1996).

Safety and Hazards

properties

IUPAC Name |

1-diphenylphosphoryl-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)21(20,17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWNLHYHBAVUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502230 | |

| Record name | (2-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6840-26-2 | |

| Record name | (2-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.